
Application Notes and Protocols for Protein
Immobilization using Amino-Tri-
(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Amino-Tri-(carboxyethoxymethyl)-

methane

Cat. No.: B605481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amino-Tri-(carboxyethoxymethyl)-methane is a trifunctional linker molecule that offers a

versatile platform for the covalent immobilization of proteins. Its unique structure, featuring a

central quaternary carbon atom, a primary amine group, and three carboxylic acid moieties,

allows for the creation of a high-density, hydrophilic surface for protein attachment. This multi-

point attachment potential can enhance the stability of the immobilized protein and provide a

favorable microenvironment, potentially preserving its native conformation and biological

activity.

The primary amine serves as an anchor point to functionalize various support materials, while

the three carboxyl groups become available for the covalent coupling of proteins via their

primary amine residues (e.g., lysine side chains). This is typically achieved through the widely

used and well-documented 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS) chemistry. The resulting amide bonds are stable, ensuring minimal

leaching of the immobilized protein.

These application notes provide a comprehensive guide to utilizing Amino-Tri-
(carboxyethoxymethyl)-methane for protein immobilization, covering the functionalization of a
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support matrix, the subsequent protein coupling, and methods for characterization.

Data Presentation: Representative Performance of
Immobilized Proteins
Quantitative data for protein immobilization using Amino-Tri-(carboxyethoxymethyl)-
methane is not extensively published. However, the following tables summarize representative

data from studies employing similar carboxyl-terminated surfaces and EDC/NHS coupling

chemistry to provide an expected performance range.

Table 1: Representative Protein Loading Capacities on Carboxyl-Functionalized Surfaces

Support
Material

Protein
Immobilization
Chemistry

Protein
Loading
Capacity

Reference

Carboxyl-

derivatized

Magnetic Beads

β-glucosidase EDC/NHS
~100 µg/mg of

beads

Carboxylated

Gold

Nanoparticles

Pepsin
Adsorptive

Immobilization
0.1 - 1 µg/mL

Carboxyl-

terminated SAM

on Gold

Concanavalin A EDC/NHS
1.85 x 10^15

molecules/m^2

Carboxylated

Agarose Beads
Antibody EDC/NHS

~50 µg/mg of

beads

Table 2: Representative Retained Activity of Immobilized Enzymes
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Enzyme
Support
Material

Retained
Activity (%)

Reusability Reference

α-Amylase
Functionalized

Glass Beads
~80%

Retained 72%

activity after 10

cycles

Chitinase

Sodium Alginate-

modified Rice

Husk Beads

High

Stable over a

range of pH and

temperatures

Glucose Oxidase Cellulose Beads

Dependent on

pH of

immobilization

Stable for weeks

at 4°C

β-glucosidase Magnetic Beads

High (similar

hydrolysis curves

to free enzyme)

Not specified

Experimental Protocols
This section details the protocols for functionalizing a support material with Amino-Tri-
(carboxyethoxymethyl)-methane and the subsequent immobilization of a target protein.

Amine-activated agarose beads are used as a model support material.

Part 1: Functionalization of Amine-Activated Agarose
Beads with Amino-Tri-(carboxyethoxymethyl)-methane
This protocol describes the covalent attachment of the linker to an amine-functionalized

support, creating a carboxyl-terminated surface.

Materials and Reagents:

Amine-activated agarose beads (e.g., PureCube Amine Activated Agarose)

Amino-Tri-(carboxyethoxymethyl)-methane

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

Quenching Buffer: 1 M Ethanolamine, pH 8.0

Reaction tubes

Orbital shaker or rotator

Protocol:

Bead Preparation:

Transfer a desired volume of the amine-activated agarose bead slurry to a reaction tube.

Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes) and discard the

supernatant.

Wash the beads three times with an excess volume of Activation Buffer.

Activation of Linker Carboxyl Groups:

Prepare a solution of Amino-Tri-(carboxyethoxymethyl)-methane in Activation Buffer

(e.g., 10-50 mM).

To this solution, add EDC and Sulfo-NHS to a final concentration of 100 mM and 50 mM,

respectively.

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the

linker.

Coupling of Linker to Beads:

Resuspend the washed amine-activated beads in the activated linker solution.
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Incubate for 2-4 hours at room temperature with gentle mixing on a rotator or orbital

shaker.

Washing and Quenching:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads three times with Wash Buffer (PBS) to remove unreacted linker and

coupling reagents.

To block any unreacted amine groups on the beads, resuspend them in Quenching Buffer.

Incubate for 1 hour at room temperature with gentle mixing.

Wash the beads three times with Wash Buffer. The carboxyl-functionalized beads are now

ready for protein immobilization.

Part 2: Immobilization of Protein onto Carboxyl-
Functionalized Beads
This protocol utilizes EDC/NHS chemistry to couple the primary amine groups of a target

protein to the carboxyl groups on the functionalized beads.

Materials and Reagents:

Carboxyl-functionalized agarose beads (from Part 1)

Target protein to be immobilized

EDC and Sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

Storage Buffer (e.g., PBS with a preservative like sodium azide)
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Protocol:

Bead Preparation:

Wash the carboxyl-functionalized beads three times with Activation Buffer.

Activation of Bead Carboxyl Groups:

Resuspend the beads in Activation Buffer.

Add EDC and Sulfo-NHS to a final concentration of 50 mM each.

Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface

carboxyl groups.

Protein Coupling:

Pellet the activated beads by centrifugation and discard the supernatant.

Immediately wash the beads once with ice-cold Coupling Buffer.

Dissolve the target protein in ice-cold Coupling Buffer at a desired concentration (e.g., 1-

10 mg/mL).

Resuspend the activated beads in the protein solution.

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Washing and Quenching:

Pellet the beads and collect the supernatant. This supernatant can be used to determine

the immobilization efficiency by measuring the protein concentration.

Wash the beads three times with Coupling Buffer.

Resuspend the beads in Quenching Buffer to block any remaining active carboxyl groups.

Incubate for 1 hour at room temperature.
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Final Washing and Storage:

Wash the beads three times with Storage Buffer.

Resuspend the protein-immobilized beads in Storage Buffer and store at 4°C.

Quantification of Immobilized Protein
The amount of immobilized protein can be determined indirectly by measuring the difference in

protein concentration in the solution before and after the coupling reaction using a standard

protein assay (e.g., Bradford or BCA assay). Alternatively, a direct quantification can be

performed by amino acid analysis of the protein-functionalized beads after acid hydrolysis.
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Caption: Experimental workflow for protein immobilization.
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To cite this document: BenchChem. [Application Notes and Protocols for Protein
Immobilization using Amino-Tri-(carboxyethoxymethyl)-methane]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b605481#immobilization-of-
proteins-using-amino-tri-carboxyethoxymethyl-methane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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